Thalidomide-5-methyl

Description

BenchChem offers high-quality Thalidomide-5-methyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-methyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

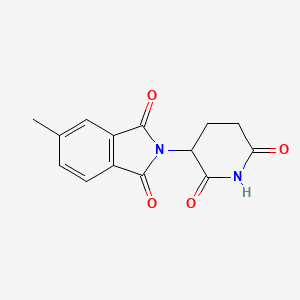

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-methylisoindole-1,3-dione |

InChI |

InChI=1S/C14H12N2O4/c1-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18) |

InChI Key |

FIRKPGPRAMCBHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Thalidomide-5-methyl in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to outright elimination. At the heart of this field are "molecular glues," small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are archetypal molecular glues that hijack the Cereblon (CRBN) E3 ligase. This guide provides a detailed technical overview of the mechanism of action of thalidomide-based molecular glues, with a focus on 5-methyl-thalidomide, a derivative utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core mechanism, quantitative parameters of engagement and degradation, detailed experimental protocols for studying these interactions, and the broader implications for drug discovery.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Thalidomide and its derivatives function by binding to Cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This binding event subtly alters the substrate-binding surface of CRBN, creating a novel interface that can recognize and bind proteins not normally targeted by this E3 ligase. These newly recruited proteins are termed "neosubstrates."[1]

The 5-methyl derivative of thalidomide, like its parent compound, is a CRBN ligand used in the recruitment of the CRBN protein, often as a component of PROTACs.[2] The fundamental mechanism involves the glutarimide ring of the thalidomide analog inserting into a hydrophobic pocket in CRBN.[3] This interaction allosterically modifies the CRBN surface, enabling the recruitment of neosubstrates that typically contain a specific structural motif, often a β-hairpin loop with a critical glycine residue, found in zinc finger transcription factors and other protein families.[3][4]

Once the ternary complex is formed (CRBN-molecular glue-neosubstrate), the E3 ligase machinery is activated. An E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to accessible lysine residues on the surface of the neosubstrate.[5] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the neosubstrate.[6]

Caption: Mechanism of thalidomide-5-methyl induced protein degradation.

Quantitative Data on Engagement and Degradation

The efficacy of a molecular glue is determined by its ability to bind CRBN and induce the degradation of a neosubstrate. These activities are quantified by several key parameters. While specific data for 5-methyl-thalidomide is not extensively available in public literature, the table below summarizes representative data for thalidomide and its more studied analogs to provide a quantitative context for their mechanism of action.

| Compound | Assay Type | Target | Value | Cell Line | Reference |

| Thalidomide | Fluorescence Polarization | CRBN | K | N/A (in vitro) | [7] |

| Lenalidomide | Fluorescence Polarization | CRBN | K | N/A (in vitro) | [7] |

| Pomalidomide | Fluorescence Polarization | CRBN | K | N/A (in vitro) | [7] |

| Pomalidomide | Western Blot | IKZF1 | DC | MM.1S | [6] |

| Pomalidomide | Western Blot | IKZF1 | D | MM.1S | [6] |

| Pomalidomide | Western Blot | IKZF3 | DC | MM.1S | [6] |

| Pomalidomide | Western Blot | IKZF3 | D | MM.1S | [6] |

| CC-220 (Iberdomide) | Not Specified | IKZF1/3 | >10-fold more potent than lenalidomide | Not Specified | [8] |

-

K

D(Dissociation Constant): Represents the binding affinity between the molecular glue and CRBN. A lower KDindicates a stronger binding interaction. -

DC

50(Half-maximal Degradation Concentration): The concentration of the molecular glue required to degrade 50% of the target neosubstrate. -

D

max(Maximum Degradation): The maximum percentage of neosubstrate degradation achievable with the molecular glue.

Detailed Experimental Protocols

Characterizing the mechanism of action of 5-methyl-thalidomide and other molecular glues requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

CRBN Target Engagement in Live Cells (NanoBRET™ Assay)

This protocol measures the binding of a compound to CRBN within intact cells.

References

- 1. rcsb.org [rcsb.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]

An In-depth Technical Guide to the Discovery and Synthesis of Thalidomide and its 5-Methyl Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and mechanism of action of thalidomide and its lesser-known derivative, Thalidomide-5-methyl. Initially developed as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal, only to be repurposed decades later as a powerful immunomodulatory and anti-cancer agent. This guide details various synthetic routes to thalidomide, presenting comparative quantitative data where available. While a specific protocol for Thalidomide-5-methyl is not widely published, a proposed synthesis is outlined based on established methodologies. The core of thalidomide's therapeutic efficacy lies in its interaction with the E3 ubiquitin ligase cereblon (CRBN), leading to the targeted degradation of specific "neosubstrate" proteins. This guide elucidates this signaling pathway with detailed diagrams and explores the downstream consequences of neosubstrate degradation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and drug discovery, providing both historical context and practical synthetic and mechanistic insights.

Discovery and History of Thalidomide

Thalidomide was first synthesized by the German pharmaceutical company Chemie Grünenthal in 1954. Initially marketed as a sedative and antiemetic, it was considered a safe alternative to barbiturates. However, its use by pregnant women for morning sickness led to a devastating medical tragedy in the late 1950s and early 1960s, causing severe birth defects, most notably phocomelia (malformation of the limbs). This led to its worldwide withdrawal from the market.

Decades later, thalidomide was found to be effective in treating erythema nodosum leprosum, a painful complication of leprosy. This discovery prompted a re-evaluation of its therapeutic potential. In 2006, the U.S. Food and Drug Administration (FDA) approved thalidomide for the treatment of multiple myeloma, a type of bone marrow cancer. Its immunomodulatory and anti-angiogenic properties have since been harnessed for various oncological and inflammatory conditions.

Synthesis of Thalidomide and Thalidomide-5-methyl

Synthesis of Thalidomide

Several methods for the synthesis of thalidomide have been reported. A common and efficient route involves a two-step process starting from L-glutamine and phthalic anhydride.

Experimental Protocol: Two-Step Synthesis of Thalidomide [1][2]

Step 1: Synthesis of N-Phthaloyl-L-glutamine [1]

-

To a stirred solution of L-glutamine (1 equivalent) in dimethylformamide (DMF), add phthalic anhydride (1 equivalent).

-

Heat the reaction mixture to 90-95°C and stir for 3 hours.

-

Cool the mixture and concentrate under vacuum to remove DMF.

-

Add water and acidify with 6N HCl to a pH of 1-2.

-

Stir the mixture at 15°C for 2 hours to allow for precipitation.

-

Filter the solid, wash with cold water, and dry to obtain N-Phthaloyl-L-glutamine.

Step 2: Cyclization to Thalidomide [1]

-

Suspend N-Phthaloyl-L-glutamine (1 equivalent) in ethyl acetate.

-

Add triethylamine (2.0 equivalents) and pivaloyl chloride (1.2 equivalents).

-

Heat the mixture to reflux for 2 hours. Thalidomide will crystallize out of the solution.

-

Cool the reaction mixture and filter the solid.

-

Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether.

-

Dry the solid to obtain thalidomide.

Table 1: Comparison of Reported Yields for Thalidomide Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Overall Yield | Reference |

| Two-Step Synthesis (Muller et al.) | L-glutamine, N-carbethoxyphthalimide | Carbonyldiimidazole (CDI), 4-DMAP, THF, reflux | 85-93% | [3] |

| Two-Step Synthesis (Ramachandran et al.) | L-glutamine, Phthalic anhydride | Pivaloyl chloride, Triethylamine, Ethyl acetate, reflux | 61% | [1] |

| One-Pot Synthesis (Rao, D. R.) | L-glutamine, Phthalic anhydride | Toluene, Triethylamine, Acetic anhydride, reflux | ~25% | [4] |

| Solid-Phase Synthesis (Xiao et al.) | Hydroxymethyl polystyrene, Phthalic anhydride, α-aminoglutarimide | DIC, HOBT, TFA, reflux | 40.3-98.1% (in three steps) | [5][6] |

| Facile Two-Step Synthesis (Unnamed) | L-glutamic acid, Phthalic anhydride | Ammonium acetate, Diphenyl ether | 56% | [7] |

Proposed Synthesis of Thalidomide-5-methyl

Proposed Precursor Synthesis: 4-Methylphthalic Anhydride

4-Methylphthalic anhydride can be synthesized via a Diels-Alder reaction between isoprene and maleic anhydride, followed by an aromatization step. One reported method involves reacting the Diels-Alder adduct with bromine in the presence of a catalytic amount of an acid acceptor like dimethylformamide (DMF) or pyridine.[8]

Proposed Synthesis of Thalidomide-5-methyl

The synthesis would follow the same two-step procedure as for thalidomide, with the substitution of 4-methylphthalic anhydride in the first step.

Step 1 (Proposed): Synthesis of N-(4-Methylphthaloyl)-L-glutamine

-

React L-glutamine with 4-methylphthalic anhydride in DMF at elevated temperatures.

-

Work-up and purification would likely be similar to the synthesis of N-Phthaloyl-L-glutamine.

Step 2 (Proposed): Cyclization to Thalidomide-5-methyl

-

The resulting N-(4-Methylphthaloyl)-L-glutamine would then be cyclized using a suitable dehydrating agent and base, such as pivaloyl chloride and triethylamine in ethyl acetate, to yield Thalidomide-5-methyl.

Mechanism of Action: The Role of Cereblon

The primary mechanism of action of thalidomide and its analogs is the modulation of the E3 ubiquitin ligase complex CRL4^CRBN^. Thalidomide binds directly to cereblon (CRBN), a substrate receptor of this complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this complex.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The Cullin-4-RING E3 ubiquitin ligase (CRL4) is a multi-subunit complex that plays a crucial role in protein ubiquitination, a process that marks proteins for degradation by the proteasome. The complex consists of a cullin 4 (CUL4) scaffold protein, a RING-box protein 1 (RBX1), a DNA damage-binding protein 1 (DDB1), and a substrate receptor. In the case of thalidomide's action, this substrate receptor is cereblon (CRBN).

Neosubstrate Degradation

The binding of thalidomide to CRBN creates a new binding surface that allows for the recruitment of specific proteins, termed neosubstrates, to the E3 ligase complex. Key neosubstrates that are degraded upon thalidomide binding include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10]

The degradation of Ikaros and Aiolos is central to the anti-myeloma and immunomodulatory effects of thalidomide and its analogs. These transcription factors are crucial for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes such as c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis of the cancer cells.[11]

Signaling Pathways and Experimental Workflows

Thalidomide Synthesis Workflow

Caption: General two-step synthesis workflow for Thalidomide and its 5-methyl analog.

Thalidomide-Cereblon Signaling Pathway

Caption: Signaling pathway of Thalidomide-mediated neosubstrate degradation.

Quantitative Biological Data

While specific quantitative data for Thalidomide-5-methyl is scarce in the public domain, data for thalidomide and other analogs demonstrate their anti-proliferative activity against various cancer cell lines.

Table 2: In Vitro Anti-proliferative Activity (IC50) of Thalidomide and Analogs

| Compound | HepG-2 (μM) | PC3 (μM) | MCF-7 (μM) | Reference |

| Thalidomide | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 | [9] |

| Analog 18f | 11.91 ± 0.9 | 9.27 ± 0.7 | 18.62 ± 1.5 | [9] |

| Analog 21b | 10.48 ± 0.8 | 22.56 ± 1.6 | 16.39 ± 1.4 | [9] |

| Analog 24b | 2.51 (µg/mL) | 5.80 (µg/mL) | 4.11 (µg/mL) | [12] |

| Thalidomide | 11.26 (µg/mL) | 14.58 (µg/mL) | 16.87 (µg/mL) | [12] |

Note: Data for analog 24b is presented in µg/mL as reported in the source.

The degradation of Ikaros and Aiolos is a key pharmacodynamic marker for the activity of thalidomide analogs. Studies have shown that more potent analogs like lenalidomide and pomalidomide induce faster and more complete degradation of these neosubstrates compared to thalidomide.[10][11]

Conclusion

Thalidomide's journey from a notorious teratogen to a valuable therapeutic agent is a testament to the complexities of drug action and the importance of continued research. Its unique mechanism of action, centered on the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex, has opened up new avenues for targeted protein degradation in drug discovery. While the synthesis of thalidomide is well-established, the exploration of its derivatives, such as the proposed Thalidomide-5-methyl, continues to be an active area of research. This guide provides a foundational understanding of the synthesis and mechanism of thalidomide, offering valuable insights for scientists and researchers working to develop the next generation of immunomodulatory and anti-cancer drugs. Further investigation into the specific synthesis and biological activity of Thalidomide-5-methyl is warranted to fully elucidate its potential as a therapeutic agent or a tool for chemical biology.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. tandfonline.com [tandfonline.com]

- 4. cssp.chemspider.com [cssp.chemspider.com]

- 5. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile Synthesis of Thalidomide | Semantic Scholar [semanticscholar.org]

- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them [mdpi.com]

- 11. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Thalidomide-5-methyl: A Technical Guide for Drug Development Professionals

Introduction: Thalidomide-5-methyl is a derivative of thalidomide, a molecule with a complex history that has been repurposed for its potent immunomodulatory, anti-inflammatory, and anti-cancer properties. While specific quantitative biological data for Thalidomide-5-methyl is not extensively available in public literature, its structural similarity to thalidomide and its analogues, such as lenalidomide and pomalidomide, strongly indicates its primary function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide will provide an in-depth overview of the biological activity of thalidomide and its key derivatives as a basis for understanding the expected function of Thalidomide-5-methyl, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs).

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The biological effects of thalidomide and its analogues are primarily mediated through their binding to Cereblon (CRBN).[1] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1][2] The binding of a thalidomide derivative to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates" for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This targeted protein degradation is the cornerstone of the therapeutic effects of these molecules.

Two of the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] These proteins are critical for the survival and proliferation of multiple myeloma cells.[4] By inducing the degradation of Ikaros and Aiolos, thalidomide analogues exert their potent anti-myeloma effects.[3][4]

Application in PROTAC Technology

The ability of thalidomide and its derivatives to recruit CRBN makes them invaluable components of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like CRBN), and a linker connecting the two.[5] By simultaneously binding the POI and the E3 ligase, the PROTAC brings them into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein.[5]

Thalidomide-5-methyl, as a CRBN ligand, is utilized in the synthesis of PROTACs to serve as the E3 ligase-recruiting moiety. Its chemical structure allows for the attachment of a linker, which is then connected to a ligand for a specific protein targeted for degradation.

Quantitative Biological Data of Thalidomide and Analogues

The following tables summarize key quantitative data for thalidomide and its well-characterized derivatives, lenalidomide and pomalidomide. This data provides a benchmark for the expected activity of Thalidomide-5-methyl.

Table 1: Binding Affinities to Cereblon (CRBN)

| Compound | Assay Type | IC50 (nM) | Reference |

| Thalidomide | Fluorescence Polarization | 347.2 | [6] |

| (S)-Thalidomide | TR-FRET | 11.0 | [7] |

| (R)-Thalidomide | TR-FRET | 200.4 | [7] |

| Lenalidomide | Fluorescence Polarization | 268.6 | [6] |

| Pomalidomide | Fluorescence Polarization | 153.9 | [6] |

Note: IC50 values can vary depending on the specific assay conditions and protein constructs used.

Table 2: Inhibition of TNF-α Production

| Compound | Cell Type | Stimulant | IC50 | Reference |

| Thalidomide | Human PBMC | LPS | ~1 µg/mL (40% inhibition) | [8][9] |

| Thalidomide | LPMC | (unstimulated) | 5-10 µg/mL | [10] |

| 4-Amino Analogues | Human PBMC | LPS | Potent inhibitors | [11] |

PBMC: Peripheral Blood Mononuclear Cells; LPMC: Lamina Propria Mononuclear Cells; LPS: Lipopolysaccharide.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of CRBN ligands and PROTACs. Below are representative protocols for key experiments.

Protocol 1: Competitive Cereblon Binding Assay (Fluorescence Polarization)

This assay is designed to determine the binding affinity of a test compound to Cereblon by measuring its ability to displace a fluorescently labeled thalidomide probe.

Materials:

-

Purified recombinant human Cereblon/DDB1 complex

-

Fluorescently labeled thalidomide (e.g., Bodipy-thalidomide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

-

Test compound (e.g., Thalidomide-5-methyl)

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled thalidomide probe.

-

Add the serially diluted test compound to the wells.

-

Initiate the binding reaction by adding a fixed concentration of the Cereblon/DDB1 complex to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[12]

Materials:

-

Cell line expressing the protein of interest (POI)

-

PROTAC compound (containing Thalidomide-5-methyl as the CRBN ligand)

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Repeat the antibody incubation steps for the loading control.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]

-

Conclusion

Thalidomide-5-methyl is a valuable chemical entity for the development of PROTACs, leveraging the well-established mechanism of its parent molecule, thalidomide, to recruit the E3 ligase Cereblon for targeted protein degradation. While specific biological data for this derivative is limited, the extensive research on thalidomide and its analogues provides a strong foundation for predicting its biological activity and guiding its application in drug discovery and development. The experimental protocols outlined in this guide offer a framework for the characterization of Thalidomide-5-methyl and the PROTACs derived from it. Further investigation into the specific binding kinetics and degradation profiles of Thalidomide-5-methyl-based PROTACs will be essential for advancing their therapeutic potential.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Binding Affinity of Thalidomide and its Derivatives to Cereblon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of thalidomide and its derivatives to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). Due to a lack of publicly available quantitative binding data for 5-methyl-thalidomide, this document focuses on the well-characterized interactions of thalidomide, lenalidomide, and pomalidomide with CRBN, offering a foundational understanding for researchers investigating novel analogs.

Core Concept: Thalidomide's Interaction with the CRL4-CRBN E3 Ubiquitin Ligase

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by acting as a "molecular glue" between CRBN and specific "neosubstrate" proteins.[1][2] This binding event alters the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, leading to the ubiquitination and subsequent proteasomal degradation of proteins not typically targeted by this ligase.[1][2][3] The primary binding interaction is mediated by the glutarimide ring of the thalidomide molecule, which fits into a specific pocket on the CRBN protein.[4][5] The phthalimide ring is more solvent-exposed and is involved in recruiting the neosubstrates.[6]

Quantitative Binding Affinity Data

The binding affinities of thalidomide and its key derivatives to cereblon have been determined using various biophysical assays. The following table summarizes representative quantitative data from the literature. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the assay type and the protein construct used.

| Compound | Assay Type | Binding Constant | Organism/Construct | Reference |

| Thalidomide | - | Kd: ~250 nM | Not Specified | |

| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | Not Specified | [5] |

| Lenalidomide | Competitive Titration | Ki: 177.80 nM | Human DDB1-CRBN | |

| Pomalidomide | Competitive Titration | Ki: 156.60 nM | Human DDB1-CRBN | |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 19 µM | CRBN Thalidomide-Binding Domain | |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 0.6 µM | CRBN:DDB1 complex | |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | Not Specified | |

| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | Not Specified |

Experimental Protocols

Several biophysical techniques are commonly employed to quantify the binding affinity of small molecules to proteins. Below are detailed methodologies for three key assays used in the study of thalidomide-cereblon interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Principle: A solution of the ligand (e.g., thalidomide analog) is titrated into a solution containing the protein (e.g., purified CRBN). The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.

Methodology:

-

Sample Preparation:

-

Purified recombinant CRBN protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

-

The thalidomide analog is dissolved in the final dialysis buffer to minimize heat of dilution effects.

-

-

ITC Experiment:

-

The CRBN solution is loaded into the sample cell of the calorimeter.

-

The thalidomide analog solution is loaded into the injection syringe.

-

A series of small, precisely measured injections of the ligand are made into the sample cell while the temperature is kept constant.

-

The heat change after each injection is recorded.

-

-

Data Analysis:

-

The heat of dilution is determined by injecting the ligand into buffer alone and is subtracted from the experimental data.

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., thalidomide analog) to a ligand (e.g., CRBN) immobilized on a sensor surface in real-time.

Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).

Methodology:

-

Immobilization:

-

Recombinant CRBN protein is immobilized onto a sensor chip surface (e.g., via amine coupling).

-

-

Binding Analysis:

-

A series of concentrations of the thalidomide analog in a suitable running buffer are flowed over the sensor chip surface.

-

The association of the analyte is monitored in real-time.

-

The surface is then washed with running buffer to monitor the dissociation of the analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

-

The Kd is calculated from the ratio of the rate constants.

-

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to another molecule.

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a larger protein like CRBN, its tumbling slows down, leading to an increase in fluorescence polarization. In a competitive binding assay, an unlabeled test compound (e.g., thalidomide analog) competes with the fluorescent tracer for binding to CRBN, causing a decrease in polarization.

Methodology:

-

Assay Setup:

-

A fixed concentration of purified CRBN and a fluorescently labeled thalidomide analog (tracer) are incubated together.

-

-

Competition:

-

Serial dilutions of the unlabeled test compound are added to the mixture.

-

-

Measurement:

-

The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is plotted against the concentration of the test compound.

-

The data is fitted to a dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound tracer).

-

The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Signaling Pathway

Caption: CRL4-CRBN signaling pathway modulated by thalidomide analogs.

Experimental Workflow: Competitive Binding Assay

Caption: General workflow of a competitive binding assay.

Logical Relationship: Determining Binding Affinity

Caption: Logical flow for determining binding affinity in a competitive assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitin-Proteasome System and Thalidomide-5-methyl: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of proteins, thereby controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of proteins. This intricate system involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a polyubiquitin chain, marking them for destruction by the 26S proteasome. The specificity of this system is primarily dictated by E3 ubiquitin ligases, which recognize specific target proteins.

Thalidomide, a drug with a notorious past, has been repurposed for the treatment of various cancers, particularly multiple myeloma. Its mechanism of action was a long-standing puzzle until the discovery that it functions as a "molecular glue," redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN, a substrate receptor of the Cullin-4 RING Ligase (CRL4) complex (CRL4-CRBN). This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates"—proteins not normally targeted by this E3 ligase. Key neosubstrates with therapeutic relevance include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).

Thalidomide-5-methyl is a derivative of thalidomide that serves as a valuable chemical probe and a component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to its targeted degradation. This guide provides an in-depth technical overview of the UPS, the mechanism of action of thalidomide and its 5-methyl derivative, detailed experimental protocols to study these processes, and quantitative data to facilitate comparative analysis.

Quantitative Data: Binding Affinities and Degradation Efficiencies

The affinity of thalidomide and its analogs for CRBN and their efficiency in inducing the degradation of neosubstrates are critical parameters for their biological activity. While specific quantitative data for Thalidomide-5-methyl is not extensively available in publicly accessible literature, the following tables summarize the binding affinities (Kd) and degradation efficiencies (DC50) for thalidomide and its well-characterized analogs, lenalidomide and pomalidomide, to provide a comparative context. The binding affinity of Thalidomide-5-methyl is expected to be in a similar range to thalidomide due to the conservation of the core glutarimide moiety responsible for CRBN binding.

Table 1: Binding Affinities of Thalidomide Analogs to CRBN

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Competitive Elution Assay | [1] |

| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | |

| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | |

| Thalidomide-5-methyl | Not Publicly Available | - |

Table 2: Neosubstrate Degradation Efficiencies of Thalidomide Analogs

| Compound | Neosubstrate | DC50 | Cell Line | Assay Method | Reference |

| Lenalidomide | IKZF1 | ~100 nM | MM.1S | Western Blot | [2] |

| Pomalidomide | IKZF1 | ~10 nM | MM.1S | Western Blot | [2] |

| Thalidomide-5-methyl | Not Publicly Available | - | - | - |

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System (UPS) Pathway

The UPS involves a three-enzyme cascade (E1, E2, and E3) to attach ubiquitin to a target protein.

Caption: The Ubiquitin-Proteasome System enzymatic cascade.

Thalidomide-Mediated Protein Degradation Pathway

Thalidomide and its analogs act as molecular glues, recruiting neosubstrates to the CRL4-CRBN E3 ligase for ubiquitination and degradation.

Caption: Mechanism of thalidomide-induced neosubstrate degradation.

Experimental Workflow: Co-Immunoprecipitation

Co-immunoprecipitation (Co-IP) is used to investigate the interaction between CRBN and its neosubstrates in the presence of thalidomide or its analogs.

Caption: Workflow for Co-Immunoprecipitation to detect protein interactions.

Experimental Workflow: In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ubiquitination of a neosubstrate in the presence of a thalidomide analog.

Caption: Workflow for in vitro ubiquitination assay.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction

Objective: To determine if a thalidomide analog induces the interaction between CRBN and a specific neosubstrate in cells.

Materials:

-

Cell line expressing endogenous or tagged CRBN and the neosubstrate of interest.

-

Cell culture reagents.

-

Thalidomide-5-methyl or other analogs.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-CRBN antibody.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

Western blot reagents.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentration of Thalidomide-5-methyl or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer.

-

-

Elution:

-

Elute the bound proteins from the beads using elution buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the neosubstrate and CRBN.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

In Vitro Ubiquitination Assay

Objective: To directly assess the ubiquitination of a neosubstrate by the CRL4-CRBN complex in the presence of Thalidomide-5-methyl.

Materials:

-

Recombinant human E1 activating enzyme (UBE1).

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D1/UbcH5a).

-

Recombinant human CRL4-CRBN complex (containing CUL4A, DDB1, ROC1, and CRBN).

-

Recombinant human ubiquitin.

-

Recombinant neosubstrate protein (e.g., IKZF1).

-

Thalidomide-5-methyl.

-

ATP solution.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

Western blot reagents.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components on ice:

-

Ubiquitination reaction buffer.

-

E1 enzyme (e.g., 100 nM).

-

E2 enzyme (e.g., 500 nM).

-

CRL4-CRBN complex (e.g., 100 nM).

-

Ubiquitin (e.g., 10 µM).

-

Neosubstrate (e.g., 200 nM).

-

Thalidomide-5-methyl (at various concentrations) or vehicle control.

-

-

-

Initiate Reaction:

-

Add ATP to a final concentration of 2 mM to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Stop Reaction:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer to a PVDF membrane.

-

Probe with an antibody against the neosubstrate to detect the appearance of higher molecular weight ubiquitinated species.

-

Cellular Protein Degradation Assay via Western Blot

Objective: To quantify the degradation of a neosubstrate in cells upon treatment with Thalidomide-5-methyl.

Materials:

-

Cell line expressing the neosubstrate of interest.

-

Cell culture reagents.

-

Thalidomide-5-methyl.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

Western blot reagents.

-

Antibodies against the neosubstrate and a loading control (e.g., GAPDH, β-actin).

Protocol:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with a range of concentrations of Thalidomide-5-methyl for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and quantify the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the neosubstrate and a loading control.

-

Incubate with appropriate secondary antibodies and visualize the bands.

-

-

Quantification and Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the neosubstrate band to the corresponding loading control band for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the log of the Thalidomide-5-methyl concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).

-

Conclusion

The discovery of thalidomide's mechanism of action has opened up a new therapeutic paradigm of targeted protein degradation. By understanding the intricate interplay between thalidomide derivatives, the CRL4-CRBN E3 ligase, and neosubstrates, researchers can now rationally design novel therapeutics, such as PROTACs, to target previously "undruggable" proteins. Thalidomide-5-methyl serves as a key tool in these endeavors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore and harness the power of the ubiquitin-proteasome system for therapeutic benefit. Further investigation into the specific binding kinetics and degradation profiles of Thalidomide-5-methyl and other novel analogs will be crucial for advancing this exciting field.

References

An In-depth Technical Guide to the In Vitro Characterization of Thalidomide-5-methyl

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the essential in vitro methodologies for the characterization of Thalidomide-5-methyl, a derivative of thalidomide. Thalidomide-5-methyl is recognized as a ligand for the E3 ubiquitin ligase cereblon (CRBN) and is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein.[1]

The following sections provide a comprehensive overview of the experimental protocols, data presentation strategies, and conceptual frameworks necessary for the thorough in vitro evaluation of Thalidomide-5-methyl's function as a CRBN ligand.

Data Presentation: Quantitative Summary

Effective characterization of Thalidomide-5-methyl requires precise quantification of its interaction with CRBN and its functional consequences in a PROTAC construct. The following tables are structured to present the key quantitative data that should be acquired.

Table 1: Cereblon Binding Affinity

This table summarizes the binding affinity of Thalidomide-5-methyl to the CRBN protein. Various biophysical techniques can be employed to determine the dissociation constant (Kd), which is a measure of binding affinity.

| Compound | Assay Method | Kd (nM) | Notes |

| Thalidomide-5-methyl | Isothermal Titration Calorimetry (ITC) | Data to be determined | Provides a complete thermodynamic profile of the binding interaction. |

| Thalidomide-5-methyl | Surface Plasmon Resonance (SPR) | Data to be determined | Measures real-time binding kinetics (kon and koff). |

| Thalidomide-5-methyl | Fluorescence Polarization (FP) | Data to be determined | A high-throughput method suitable for screening. |

| Thalidomide (Reference) | Specify Method | Reference Value | For comparison with the parent compound. |

Table 2: Ternary Complex Formation

When incorporated into a PROTAC, Thalidomide-5-methyl facilitates the formation of a ternary complex between CRBN and the target protein. This table is designed to present data on the stability and cooperativity of this complex.

| PROTAC Construct | Target Protein | Assay Method | Ternary Complex Kd (nM) | Cooperativity (α) |

| PROTAC-Thalidomide-5-methyl | Specify Target | SPR or FRET | Data to be determined | Data to be determined |

| PROTAC-Thalidomide (Reference) | Specify Target | SPR or FRET | Reference Value | Reference Value |

Table 3: In Vitro Protein Degradation

This table presents the functional outcome of PROTAC activity: the degradation of the target protein. Key metrics include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved).

| PROTAC Construct | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (hours) |

| PROTAC-Thalidomide-5-methyl | Specify Cell Line | Specify Target | Data to be determined | Data to be determined | Specify Time |

| PROTAC-Thalidomide (Reference) | Specify Cell Line | Specify Target | Reference Value | Reference Value | Specify Time |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are key protocols for the in vitro characterization of Thalidomide-5-methyl.

2.1. Cereblon Binding Assay (Surface Plasmon Resonance)

This protocol outlines the steps to measure the binding affinity of Thalidomide-5-methyl to CRBN.

-

Objective: To determine the dissociation constant (Kd) of the Thalidomide-5-methyl-CRBN interaction.

-

Materials:

-

Recombinant human CRBN protein

-

Thalidomide-5-methyl

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization reagents (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize recombinant CRBN onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of Thalidomide-5-methyl in running buffer.

-

Inject the different concentrations of Thalidomide-5-methyl over the CRBN-immobilized surface and a reference surface.

-

Measure the binding response at each concentration.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Fit the resulting binding data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kon, koff, and Kd values.

-

2.2. Western Blot for Target Protein Degradation

This protocol describes how to assess the ability of a PROTAC containing Thalidomide-5-methyl to induce the degradation of a target protein in a cellular context.

-

Objective: To quantify the reduction in the levels of a target protein following treatment with a PROTAC.

-

Materials:

-

Cell line expressing the target protein

-

PROTAC-Thalidomide-5-methyl

-

Cell lysis buffer

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of PROTAC-Thalidomide-5-methyl for a specified period (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

-

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations are provided in the DOT language for use with Graphviz.

3.1. PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC containing Thalidomide-5-methyl induces the degradation of a target protein.

References

Thalidomide-5-methyl for Inducing Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function. This approach utilizes chimeric molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery. A critical component of many successful PROTACs is the E3 ubiquitin ligase recruiter. Thalidomide and its derivatives have been extensively validated as effective recruiters of the Cereblon (CRBN) E3 ligase complex. This technical guide focuses on thalidomide-5-methyl, a derivative of thalidomide, and its application in the development of protein degraders.

Thalidomide-5-methyl serves as a CRBN ligand, enabling the formation of a ternary complex between the target protein (Protein of Interest, POI), the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. This guide provides an in-depth overview of the mechanism of action, quantitative data on degradation efficacy, detailed experimental protocols for characterization, and a discussion of the relevant signaling pathways.

Mechanism of Action

The core function of thalidomide-5-methyl within a PROTAC is to engage the CRBN E3 ubiquitin ligase. The process of protein degradation induced by a thalidomide-5-methyl-based PROTAC can be summarized in the following steps:

-

Ternary Complex Formation : The bifunctional PROTAC molecule simultaneously binds to the target protein (via its "warhead" ligand) and to CRBN (via the thalidomide-5-methyl moiety). This results in the formation of a POI-PROTAC-CRBN ternary complex. The stability and conformation of this complex are critical for degradation efficiency.

-

Ubiquitination : The formation of the ternary complex brings the target protein into close proximity with the CRBN E3 ligase complex (which includes DDB1, CUL4A, and ROC1). This proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.

-

Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released to bind to another target protein and CRBN molecule, thus acting catalytically to induce further degradation.

Quantitative Data

| Compound | Binding Affinity (Kd) to CRBN |

| Thalidomide | ~250 nM[1] |

| Lenalidomide | ~178 nM[1] |

| Pomalidomide | ~157 nM[1] |

Table 1: Binding affinities of thalidomide and its analogs to the CRBN E3 ligase. These values suggest that thalidomide-5-methyl is expected to bind to CRBN with a similar affinity.

The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is data for a PROTAC utilizing a 5-substituted thalidomide, "PROTAC 23," which targets the METTL3-METTL14 methyltransferase complex.

| PROTAC | Target Protein | Cell Line | Dmax (%) |

| PROTAC 23 | METTL3 | MOLM-13 | 50[2] |

Table 2: Degradation efficiency of a PROTAC containing a 5-substituted thalidomide. This data demonstrates the feasibility of using 5-substituted thalidomide derivatives to induce the degradation of target proteins.

Signaling Pathway: Degradation of METTL3

The degradation of a target protein can have significant downstream effects on cellular signaling pathways. As an example, the degradation of the methyltransferase-like 3 (METTL3) protein, a component of the m6A RNA methyltransferase complex, by a PROTAC like "PROTAC 23" can lead to the following consequences:

-

Reduced m6A RNA Methylation : METTL3 is the catalytic subunit of the m6A writer complex. Its degradation leads to a global reduction in N6-methyladenosine (m6A) levels in mRNA.

-

Altered Gene Expression : m6A modification affects mRNA stability, splicing, and translation. The degradation of METTL3 can therefore lead to widespread changes in gene expression. For instance, it has been shown to downregulate the expression of oncogenes.

-

Induction of Apoptosis : In cancer cells, the degradation of METTL3 can lead to cell cycle arrest and apoptosis. This is a key mechanism behind the anti-cancer effects of METTL3-targeting PROTACs.

Experimental Protocols

The characterization of a thalidomide-5-methyl-based PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.

Synthesis of Thalidomide-5-methyl

While a specific protocol for thalidomide-5-methyl is not detailed here, a general approach for the synthesis of thalidomide analogs involves the reaction of a substituted phthalic anhydride with glutamine or a glutamine derivative, followed by cyclization. For 5-methylthalidomide, 4-methylphthalic anhydride would be a key starting material. The synthesis generally proceeds in two steps:

-

Formation of N-phthaloyl-glutamine derivative : Reaction of 4-methylphthalic anhydride with L-glutamine.

-

Cyclization : Cyclization of the N-phthaloyl-glutamine derivative to form the glutarimide ring, yielding 5-methylthalidomide.

Experimental Workflow for PROTAC Characterization

Key Experimental Methodologies

1. Ternary Complex Formation Assays

-

Surface Plasmon Resonance (SPR) :

-

Immobilize biotinylated CRBN on a streptavidin-coated sensor chip.

-

Inject the PROTAC at various concentrations to measure its binding to CRBN.

-

Inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.

-

Analyze the sensorgrams to determine the binding affinities (Kd) and kinetics (kon, koff).

-

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) :

-

Use tagged versions of the target protein (e.g., His-tagged) and CRBN (e.g., GST-tagged).

-

Incubate the proteins with a dilution series of the PROTAC.

-

Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).

-

In the presence of a ternary complex, the beads are brought into proximity, generating a chemiluminescent signal that is measured with a plate reader.

-

2. In Vitro Ubiquitination Assay

-

Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the CRBN E3 ligase complex, and the target protein in a reaction buffer.

-

Add the thalidomide-5-methyl PROTAC or a vehicle control (DMSO).

-

Incubate the reaction at 37°C to allow for ubiquitination.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.

3. Cellular Protein Degradation Assays

-

Western Blotting :

-

Treat cells with varying concentrations of the PROTAC for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody and detect the signal using chemiluminescence.

-

Quantify the band intensities to determine the extent of protein degradation.

-

-

HiBiT Luminescence Assay :

-

Genetically engineer cells to express the target protein tagged with the 11-amino-acid HiBiT peptide.

-

Treat the cells with the PROTAC.

-

Lyse the cells and add the LgBiT protein and a substrate.

-

The complementation of HiBiT and LgBiT forms an active luciferase, and the resulting luminescence, which is proportional to the amount of target protein, is measured.

-

-

Quantitative Proteomics (LC-MS/MS) :

-

Treat cells with the PROTAC and a vehicle control.

-

Lyse the cells, extract proteins, and digest them into peptides.

-

Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Process the data to identify and quantify changes in protein abundance across the proteome, confirming on-target degradation and assessing off-target effects.

-

Conclusion

Thalidomide-5-methyl is a valuable chemical entity for the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its structural similarity to thalidomide suggests a comparable binding affinity to CRBN, and its utility has been demonstrated in the successful degradation of challenging targets like the METTL3-METTL14 complex. The comprehensive suite of biophysical and cellular assays detailed in this guide provides a robust framework for the characterization and optimization of thalidomide-5-methyl-based PROTACs. As the field of targeted protein degradation continues to expand, the strategic application of well-characterized E3 ligase recruiters like thalidomide-5-methyl will be instrumental in advancing novel therapeutics for a wide range of diseases.

References

Methodological & Application

Synthesis Protocol for Thalidomide-5-methyl Based PROTACs: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] Thalidomide and its derivatives are widely used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3]

This application note provides a detailed protocol for the synthesis of PROTACs utilizing a Thalidomide-5-methyl E3 ligase ligand. The inclusion of a methyl group at the 5-position of the thalidomide phthalimide ring can be a strategic modification to modulate binding affinity and physicochemical properties. This document outlines the synthetic chemistry, experimental procedures for biological evaluation, and relevant signaling pathways.

Data Presentation

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for representative thalidomide-based PROTACs targeting various proteins.

| PROTAC Name/Identifier | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET6 | Thalidomide | BRD4 | MM.1S | < 1 | > 90 | [4] |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [5] |

| QCA570 | Thalidomide derivative | BRD2/3/4 | 5637 (Bladder Cancer) | ~1 | >90 | [6] |

| MT-802 | Thalidomide | BTK | MOLM-14 | 0.5 | > 90 | [4] |

| ZB-S-29 | Thalidomide | SHP2 | - | 6.02 | - | [4][7] |

| XZ1606 | Thalidomide derivative | BRD4 | LX-2 | 10-300 (Dose-dependent) | >90 | [8] |

Signaling Pathways and Mechanism of Action

Thalidomide-5-methyl based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Caption: General mechanism of action of a Thalidomide-5-methyl based PROTAC.

A specific example of a signaling pathway targeted by thalidomide-based PROTACs is the BRD4 pathway. BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene transcription, including oncogenes like c-MYC.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Thalidomide-5-methyl in a Cereblon (CRBN) Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention for their therapeutic efficacy, particularly in the treatment of multiple myeloma. Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This targeted protein degradation pathway has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where a CRBN-binding ligand is linked to a ligand for a target protein, inducing its degradation.

Thalidomide-5-methyl is a derivative of thalidomide utilized as a CRBN ligand in the synthesis of PROTACs.[1] Accurate characterization of the binding affinity and kinetics of Thalidomide-5-methyl to CRBN is crucial for the development of effective protein degraders. These application notes provide detailed protocols for three common biophysical and cellular assays to quantify the interaction between Thalidomide-5-methyl and CRBN: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Cellular Thermal Shift Assay (CETSA).

Signaling Pathway and Mechanism

The binding of Thalidomide-5-methyl to CRBN is the initiating event in the downstream ubiquitination and degradation of target proteins. The core glutarimide moiety of the thalidomide analog is primarily responsible for the interaction with a tri-tryptophan pocket in the thalidomide-binding domain (TBD) of CRBN. This interaction alters the conformation of the substrate-binding pocket, allowing for the recruitment of neosubstrates, which are not endogenous targets of CRBN in the absence of the small molecule.

Quantitative Data Summary

While specific binding affinity data for Thalidomide-5-methyl is not extensively reported in peer-reviewed literature, the binding of the parent compound, thalidomide, and its well-characterized analogs to CRBN provides a strong indication of the expected affinity. The addition of a methyl group at the 5-position of the phthalimide ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this region of the molecule extends out of the primary binding pocket.

| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [2] | |

| Surface Plasmon Resonance (SPR) | 0.16 | [2] | ||

| Fluorescence Polarization (FP) | 0.347 | [3] | ||

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [2] | |

| Fluorescence Polarization (FP) | 0.269 | [3] | ||

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | [2] | |

| Fluorescence Polarization (FP) | 0.154 | [3] |

Note: The table summarizes binding affinities of thalidomide and its key derivatives to CRBN. These values serve as a reference for the expected binding affinity of Thalidomide-5-methyl.

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the binding of Thalidomide-5-methyl to CRBN by competing with a fluorescently labeled thalidomide tracer. The change in polarization of the fluorescent signal is proportional to the amount of tracer displaced by the test compound.

Materials:

-

Purified recombinant human CRBN/DDB1 complex

-

Fluorescently labeled thalidomide (e.g., Cy5-thalidomide or Bodipy-thalidomide)

-

Thalidomide-5-methyl

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Black, low-binding 96- or 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Thalidomide-5-methyl in DMSO.

-

Create a serial dilution of Thalidomide-5-methyl in Assay Buffer.

-

Dilute the CRBN/DDB1 complex and the fluorescently labeled thalidomide to their optimal working concentrations in Assay Buffer. These concentrations should be predetermined through titration experiments.

-

-

Assay Plate Setup:

-

Add a constant volume of the diluted CRBN/DDB1 complex to each well (except for no-protein controls).

-

Add the serially diluted Thalidomide-5-methyl or DMSO vehicle control to the appropriate wells.

-

Include controls for no inhibition (CRBN + tracer + DMSO) and background (buffer + tracer).

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow for the binding of Thalidomide-5-methyl to CRBN.

-

-

Tracer Addition:

-

Add a constant volume of the diluted fluorescently labeled thalidomide to all wells.

-

-

Equilibration:

-

Incubate the plate for an additional 60-90 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Thalidomide-5-methyl relative to the no-inhibition control.

-

Plot the percentage of inhibition against the logarithm of the Thalidomide-5-methyl concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (Thalidomide-5-methyl) to a ligand (CRBN) immobilized on a sensor chip. This method provides kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[2][4][5]

Materials:

-

Purified recombinant human CRBN (or the thalidomide-binding domain)

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5 chip for amine coupling)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Thalidomide-5-methyl

-

Running Buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine)

Protocol:

-

CRBN Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified CRBN protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of Thalidomide-5-methyl in Running Buffer.

-

Inject the different concentrations of Thalidomide-5-methyl over the immobilized CRBN surface, followed by a dissociation phase where only Running Buffer flows over the chip.

-

Include a buffer-only injection as a control for baseline drift.

-

-

Surface Regeneration:

-

After each binding cycle, inject the regeneration solution to remove any bound Thalidomide-5-methyl and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference surface and buffer-only sensorgrams from the experimental data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff).

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment.[5][6][7] The principle is that the binding of a ligand, such as Thalidomide-5-methyl, to its target protein, CRBN, increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble CRBN remaining.

Materials:

-

Cell line expressing CRBN (e.g., MM.1S, HEK293)

-

Thalidomide-5-methyl

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Thermal cycler or heating block

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw)

-

Centrifuge

-

Protein quantification reagents (e.g., BCA assay)

-

SDS-PAGE and Western blotting equipment

-

Anti-CRBN antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Protocol:

-

Cell Treatment:

-

Culture cells to the desired density.

-

Treat the cells with Thalidomide-5-methyl at the desired concentration or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Heat Challenge:

-

Melt Curve Approach: Aliquot the treated cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

-

Isothermal Dose-Response Approach: Treat cells with a serial dilution of Thalidomide-5-methyl. Heat all samples to a single, predetermined temperature (the Tagg of CRBN in the absence of the ligand) for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Quantification of Soluble CRBN:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the total protein concentration of each sample.

-

Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using an anti-CRBN antibody.

-

-

Data Analysis:

-